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Cat. No.: B1395464 Get Quote

Introduction
3-Methylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative of

significant interest in medicinal chemistry and drug development. As a cyclic amino acid

analog, its structural conformation and purity are critical determinants of its biological activity

and suitability for pharmaceutical applications. Precise characterization of this compound is

therefore paramount. This technical guide provides an in-depth analysis of the expected

spectroscopic data for 3-Methylpiperidine-3-carboxylic acid hydrochloride, covering

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The methodologies and interpretations presented herein are designed to

offer researchers and drug development professionals a robust framework for the

comprehensive analysis of this molecule and its analogs.

Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral

assignment. The following diagram illustrates the chemical structure and the numbering

scheme used throughout this guide.

Caption: Structure of 3-Methylpiperidine-3-carboxylic acid hydrochloride with IUPAC

numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Methylpiperidine-3-carboxylic acid hydrochloride, a combination

of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete structural confirmation.

Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum will exhibit characteristic signals for the piperidine ring

protons, the C3-methyl group, and exchangeable protons from the ammonium and carboxylic

acid groups. The hydrochloride form will lead to a downfield shift of protons adjacent to the

nitrogen atom.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton
Position

Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

H2, H6 3.0 - 3.5 m 4H

Diastereotopic
protons on
carbons
adjacent to the
protonated
nitrogen.

H4, H5 1.6 - 2.2 m 4H

Complex

overlapping

multiplets for the

remaining ring

protons.

C3-CH₃ 1.3 - 1.5 s 3H

A singlet due to

the absence of

adjacent protons

on C3.

| N-H, COOH | ~4.7 (D₂O) | s (broad) | 2H | These protons will exchange with the deuterium in

D₂O and their signal will be incorporated into the residual HDO peak. In a non-deuterated
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solvent like DMSO-d₆, they would appear as broad singlets at much lower field. |

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the carbon

atoms of the piperidine ring and the methyl group, plus a signal for the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon Position Chemical Shift (δ, ppm) Notes

C=O 175 - 180
The chemical shift for the
carboxylic acid carbonyl
carbon.

C2, C6 45 - 50

Carbons adjacent to the

positively charged nitrogen are

shifted downfield.

C3 40 - 45
Quaternary carbon, its signal

will be of lower intensity.

C4, C5 20 - 30
Aliphatic carbons of the

piperidine ring.

| C3-CH₃ | 18 - 25 | Methyl group carbon. |

Experimental Protocol for NMR Data Acquisition
1.3.1. Sample Preparation:

Accurately weigh 5-10 mg of 3-Methylpiperidine-3-carboxylic acid hydrochloride.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for

observing the carbon and non-exchangeable proton signals, while DMSO-d₆ would allow for

the observation of the N-H and O-H protons.[1]

Vortex the tube until the sample is completely dissolved.
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1.3.2. Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Spectral Width: 16 ppm (centered around 6 ppm).

Acquisition Time: ~3 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 16-64.

¹³C{¹H} NMR:

Pulse Program: Standard proton-decoupled (zgpg30).

Spectral Width: 240 ppm (centered around 100 ppm).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096.

2D Experiments (COSY, HSQC, HMBC):

Utilize standard instrument parameter sets for these experiments to establish proton-

proton and carbon-proton correlations, which are crucial for unambiguous signal

assignment.

Interpretation of NMR Spectra
The ¹H NMR spectrum will confirm the presence of the piperidine ring through the complex

multiplets in the aliphatic region. The singlet for the methyl group is a key indicator of its

attachment to the quaternary C3 carbon. In the ¹³C NMR spectrum, the downfield signal for the

carbonyl carbon and the presence of a low-intensity quaternary carbon signal for C3 are

diagnostic. The chemical shifts of C2 and C6 are influenced by the protonation state of the
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nitrogen atom. 2D NMR experiments like HSQC would correlate the proton and carbon signals

of the CH₂ and CH₃ groups, while HMBC would show long-range correlations, for instance,

from the methyl protons to the C3 and C=O carbons, confirming the overall connectivity.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. For 3-Methylpiperidine-3-carboxylic acid hydrochloride, the IR spectrum will be

characterized by absorptions corresponding to the carboxylic acid, the secondary ammonium

salt, and the aliphatic C-H bonds.

Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong

O-H stretch of the
carboxylic acid,
overlapping with N-H⁺
stretch of the ammonium
salt.

2800-3000 Medium
C-H stretching of the aliphatic

CH₂ and CH₃ groups.

~1730 Strong
C=O stretch of the carboxylic

acid.

1570-1610 Medium
N-H⁺ bending of the secondary

ammonium salt.

1380-1470 Medium
C-H bending of the aliphatic

CH₂ and CH₃ groups.

| ~1200 | Medium-Strong | C-O stretching of the carboxylic acid. |
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Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)
This method is suitable for solid samples and provides high-quality spectra.

2.2.1. Sample Preparation:

Gently grind a small amount (1-2 mg) of 3-Methylpiperidine-3-carboxylic acid
hydrochloride with an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

[2]

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several

minutes to form a transparent or translucent pellet.

2.2.2. Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment should be collected

before running the sample.

Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. A very broad absorption

in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, which is

often superimposed on the N-H⁺ stretching vibrations of the ammonium salt.[3][4] A strong,

sharp peak around 1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The

presence of the ammonium salt is further confirmed by a bending vibration around 1600 cm⁻¹.
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The various C-H stretching and bending vibrations confirm the aliphatic nature of the piperidine

ring and the methyl group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar

molecules like amino acid hydrochlorides, as it typically yields the protonated molecular ion

with minimal fragmentation.[5][6]

Predicted Mass Spectrometry Data
Table 4: Predicted ESI-MS Data

Ion Calculated m/z Notes

[M+H]⁺ 144.1025

This corresponds to the
protonated free base
(C₇H₁₄NO₂⁺). This is
expected to be the base
peak in positive ion mode.

| [M-H]⁻ | 142.0868 | In negative ion mode, the deprotonated molecule (C₇H₁₂NO₂⁻) may be

observed. |

Experimental Protocol for ESI-MS Data Acquisition

Sample Preparation Infusion and Ionization Mass Analysis

Dissolve sample in
 a suitable solvent

(e.g., Methanol/Water)

Infuse sample solution
 into ESI source via

 syringe pump

Apply high voltage to
 generate charged droplets

Ions are transferred
 to the mass analyzer m/z values are measured

Click to download full resolution via product page

Caption: A simplified workflow for ESI-MS analysis.
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3.2.1. Sample Preparation:

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as

50:50 methanol/water with 0.1% formic acid for positive ion mode, or 50:50 methanol/water

with 0.1% ammonia for negative ion mode.

3.2.2. Instrument Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

Mass Range: m/z 50-500.

Interpretation of the Mass Spectrum
In positive ion mode ESI-MS, the primary observation will be the protonated molecular ion

[M+H]⁺, where M is the free base (C₇H₁₃NO₂). A high-resolution mass spectrometer will allow

for the determination of the exact mass, which can be used to confirm the elemental formula.

Fragmentation is generally minimal with ESI, but in some cases, a loss of water (H₂O) or formic

acid (HCOOH) from the parent ion may be observed. Tandem MS (MS/MS) experiments could

be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.

A common fragmentation pathway for similar compounds involves the loss of the carboxylic

acid group.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of 3-Methylpiperidine-3-carboxylic acid hydrochloride. The predicted data

and detailed protocols in this guide serve as a valuable resource for researchers to confirm the

identity, structure, and purity of this compound. Adherence to these analytical methodologies
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ensures a high degree of scientific integrity, which is crucial for applications in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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